4(3H)-Quinazolinone, 2-phenyl-3-(phenylamino)-
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Overview
Description
2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-aminobenzamide with benzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4(3H)-quinazolinone
- 3-Phenyl-4(3H)-quinazolinone
- 2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone
Uniqueness
2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its phenylamino group enhances its potential as a therapeutic agent by increasing its ability to interact with biological targets.
Properties
CAS No. |
37895-88-8 |
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Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-anilino-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c24-20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)23(20)22-16-11-5-2-6-12-16/h1-14,22H |
InChI Key |
JFGSHUOPEXYFBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=CC=CC=C4 |
Origin of Product |
United States |
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